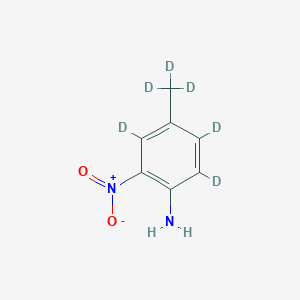
4-Acetyl N-Isoindoline-1,3-dione Mexiletine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl N-Isoindoline-1,3-dione Mexiletine is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Méthodes De Préparation
The synthesis of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Des Réactions Chimiques
4-Acetyl N-Isoindoline-1,3-dione Mexiletine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with furfural and dimethylhydrazine can yield products in moderate to outstanding yields (41–97%) .
Applications De Recherche Scientifique
In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has shown promise as a therapeutic agent due to its ability to modulate various biological pathways . Additionally, it has applications in the industry as a component in the production of dyes, colorants, and polymer additives .
Mécanisme D'action
The mechanism of action of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. It modulates the activity of certain receptors and enzymes, leading to its therapeutic effects . Additionally, it can inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
4-Acetyl N-Isoindoline-1,3-dione Mexiletine can be compared with other similar compounds such as phthalimide derivatives and other isoindoline-1,3-dione derivatives . These compounds share similar structural features and chemical reactivity but may differ in their specific applications and biological activities. For example, phthalimide derivatives have been shown to interact with aromatic amino acids at the anionic subsite of acetylcholinesterase, highlighting their potential as acetylcholinesterase inhibitors .
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[1-(4-acetyl-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-12-9-16(15(4)23)10-13(2)19(12)26-11-14(3)22-20(24)17-7-5-6-8-18(17)21(22)25/h5-10,14H,11H2,1-4H3 |
Clé InChI |
ATOPSJCVSDBYKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)





![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
